molecular formula C24H26N2O6S B7702864 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide

2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide

Cat. No. B7702864
M. Wt: 470.5 g/mol
InChI Key: PSMONPBUSIJBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide, also known as DAS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2005 by researchers at the University of Kansas, and since then, it has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide is not fully understood, but studies have shown that it can modulate various signaling pathways involved in cell growth, inflammation, and apoptosis. This compound has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell growth and survival. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of cyclin D1, a protein involved in cell cycle progression. This compound has also been shown to induce the expression of p21, a protein that inhibits cell cycle progression.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
In neurological research, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes this compound a potential chemotherapeutic agent with fewer side effects than traditional chemotherapy.
One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which makes it difficult to determine the potential side effects of this compound.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide. One direction is to study the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to study the potential of this compound in combination with other drugs, such as chemotherapy drugs, to enhance their therapeutic effects. Finally, more research is needed to determine the long-term safety and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide involves the reaction of 3,4-dimethoxyaniline, p-anisidine, and m-tolylacetic acid with thionyl chloride and sulfur dioxide. The reaction yields a sulfonamide compound with a molecular weight of 471.6 g/mol.

Scientific Research Applications

2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have also demonstrated that this compound can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes this compound a potential therapeutic agent for diseases characterized by chronic inflammation, such as rheumatoid arthritis and multiple sclerosis.
In neurological research, this compound has been studied for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration. This makes this compound a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-17-6-5-7-18(14-17)25-24(27)16-26(19-8-10-20(30-2)11-9-19)33(28,29)21-12-13-22(31-3)23(15-21)32-4/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMONPBUSIJBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.